![molecular formula C16H14N8O2 B2431311 N-(4-(1H-tetrazol-1-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448127-94-3](/img/structure/B2431311.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as TPA023, is a novel drug compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Scientific Research Applications
- Versatile Scaffold : Imidazo[1,2-a]pyrazine, the core structure of this compound, serves as a versatile scaffold in organic synthesis and drug development . Researchers explore its potential as a building block for novel drug candidates.
- c-Met Kinase Inhibition : Compounds containing imidazo[1,2-a]pyrazine substructures have shown promise in inhibiting c-Met kinase, a protein associated with cancer progression . Researchers study their effects on cancer cell lines (such as A549, MCF-7, and HeLa) to develop targeted therapies.
Drug Development and Medicinal Chemistry
Cancer Research
properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O2/c25-15(11-8-23(9-11)16(26)14-7-17-5-6-18-14)20-12-1-3-13(4-2-12)24-10-19-21-22-24/h1-7,10-11H,8-9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQAPQRCUFCHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
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